REACTION_CXSMILES
|
S(Cl)(Cl)=O.C1C2C(C(O)=O)C3C(=CC=CC=3)C=2C=CC=1.[CH:21]1[C:33]2[CH:32]([C:34]([NH2:36])=O)[C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[C:25]=2[CH:24]=[CH:23][CH:22]=1.P(Cl)(Cl)(Cl)=O>>[C:34]([CH:32]1[C:33]2[CH:21]=[CH:22][CH:23]=[CH:24][C:25]=2[C:26]2[C:31]1=[CH:30][CH:29]=[CH:28][CH:27]=2)#[N:36]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)C(=O)N
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for about 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
The excess thionyl chloride is evaporated off on a vacuum rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the mixture evaporated on a vacuum rotary evaporator
|
Type
|
ADDITION
|
Details
|
The oily residue is added in portions to a mixture of about 1 kg of ice and 240 ml of concentrated ammonia solution
|
Type
|
CUSTOM
|
Details
|
The fluorene-9-carboxylic acid amide which has precipitated
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under a high vacuum
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for about 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a vacuum rotary evaporator
|
Type
|
WASH
|
Details
|
the mixture is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a vacuum rotary evaporator
|
Type
|
CUSTOM
|
Details
|
Crystallization of the residue from cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1C2=CC=CC=C2C=2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.4 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |